molecular formula C12H9F3N2O2 B8317882 Pyridine, 2-[(6-methoxy-3-pyridinyl)oxy]-5-(trifluoromethyl)-

Pyridine, 2-[(6-methoxy-3-pyridinyl)oxy]-5-(trifluoromethyl)-

Cat. No. B8317882
M. Wt: 270.21 g/mol
InChI Key: KDNKFHWTYPDEQS-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

A solution of 5-hydroxy-2-methoxypyridine (1.25 g, 10.0 mmol), 2-chloro-5-trifluoromethylpyridine (1.82 g, 10.0 mmol) and potassium hydroxide (85% pure, 1.08 g, 10.0 mmol) in dimethyl sulfoxide (25 mL) was heated at 90° C. for 2.5 hours. The solution was cooled to room temperature and poured slowly into water (200 mL). After cooling with an external ice-bath, the precipitate was collected by suction, washed thoroughly with water and dried in a vacuum oven at 45° C., yielding the title compound (2.56 g, 95% yield).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.Cl[C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1.[OH-].[K+].O>CS(C)=O>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=2)=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
OC=1C=CC(=NC1)OC
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
1.08 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with an external ice-bath
CUSTOM
Type
CUSTOM
Details
the precipitate was collected by suction
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=C1)OC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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